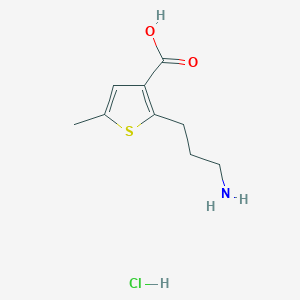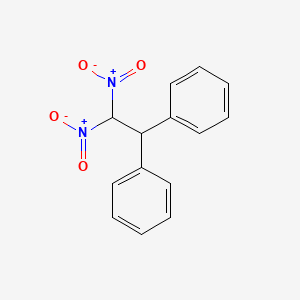
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including depression, anxiety, addiction, and schizophrenia.
Mécanisme D'action
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. By reducing serotonin levels in the brain, this compound can alter various physiological and behavioral processes that are regulated by this neurotransmitter. The mechanism of action of this compound is well-established and has been extensively studied in both animal and human models.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including:
1. Reduced serotonin levels in the brain: this compound inhibits the synthesis of serotonin, which can lead to a decrease in the levels of this neurotransmitter in the brain.
2. Changes in mood and behavior: this compound-induced serotonin depletion can lead to changes in mood and behavior, including increased anxiety and depressive symptoms.
3. Changes in appetite and food intake: this compound-induced serotonin depletion can lead to increased appetite and food intake, which can result in weight gain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-established mechanism of action: The mechanism of action of this compound is well-established and has been extensively studied, which makes it a reliable tool for investigating the role of serotonin in various physiological and pathological processes.
2. Reversible effects: The effects of this compound are reversible, which allows researchers to study the acute and long-term effects of serotonin depletion on various physiological and behavioral processes.
3. Versatile: this compound can be used in a variety of experimental settings, including animal models and human studies.
Limitations:
1. Non-specific effects: this compound can inhibit the synthesis of other monoamine neurotransmitters besides serotonin, which can lead to non-specific effects on behavior and physiology.
2. Short-term effects: The effects of this compound are temporary and last only for a few hours, which limits its use in long-term studies.
3. Ethical considerations: The use of this compound in human studies raises ethical considerations, particularly in the context of inducing depressive symptoms in healthy volunteers.
Orientations Futures
There are several future directions for research on 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, including:
1. Developing new treatments for depression: this compound-induced serotonin depletion has been used as a model for studying the neurobiology of depression and testing the efficacy of antidepressant drugs. Further research on the mechanisms underlying this compound-induced depressive symptoms could lead to the development of new treatments for depression.
2. Investigating the role of serotonin in obesity: this compound-induced serotonin depletion has been used to study the role of serotonin in regulating appetite and food intake. Further research on the mechanisms underlying this compound-induced changes in appetite could lead to the development of new treatments for obesity.
3. Identifying new targets for drug addiction treatment: this compound-induced serotonin depletion has been used to study the effects of serotonin on drug-seeking behavior in animal models of addiction. Further research on the mechanisms underlying this compound-induced changes in drug-seeking behavior could lead to the identification of new targets for drug addiction treatment.
In conclusion, this compound is a potent inhibitor of tryptophan hydroxylase that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its well-established mechanism of action, reversible effects, and versatility make it a valuable tool for studying the neurobiology of behavior and physiology. Further research on this compound could lead to the development of new treatments for depression, obesity, and addiction.
Méthodes De Synthèse
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can be synthesized by reacting 3-methylthiophene-2-carboxylic acid with 1,3-diaminopropane in the presence of a catalyst such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used in a variety of scientific research applications, including:
1. Investigating the role of serotonin in depression: this compound has been used to temporarily deplete serotonin levels in the brain of human subjects, which can induce depressive symptoms. This approach has been used to study the neurobiology of depression and to test the efficacy of antidepressant drugs.
2. Studying the effects of serotonin on appetite and food intake: this compound has been used to inhibit serotonin synthesis in animal models, which can lead to increased food intake and weight gain. This approach has been used to study the role of serotonin in regulating appetite and to develop new treatments for obesity.
3. Investigating the role of serotonin in addiction: this compound has been used to study the effects of serotonin depletion on drug-seeking behavior in animal models of addiction. This approach has been used to identify new targets for drug addiction treatment.
Propriétés
IUPAC Name |
2-(3-aminopropyl)-5-methylthiophene-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-5-7(9(11)12)8(13-6)3-2-4-10;/h5H,2-4,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYXLRZLIANCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B5168666.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
